D-OximeRibose
Description
D-OximeRibose is a synthetic derivative of D-ribose, a naturally occurring pentose sugar critical to RNA structure and energy metabolism (e.g., ATP, NADH). Oxime functional groups are known for their ability to participate in hydrogen bonding and coordination chemistry, which may confer unique biochemical properties compared to unmodified ribose or other derivatives. Such modifications are often explored to enhance stability, alter binding affinity, or modulate interactions with enzymes and nucleic acids .
Properties
IUPAC Name |
5-hydroxyiminopentane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOWAAKOUUJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=NO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial Production: D-OximeRibose can be produced through microbial fermentation processes.
Chemical Synthesis: The chemical synthesis of D-OximeRibose involves the reduction of ribose using specific reducing agents under controlled conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-OximeRibose can undergo oxidation reactions, where it is converted into various oxidized derivatives.
Reduction: Reduction reactions can convert D-OximeRibose into its reduced forms, often using hydrogenation techniques.
Substitution: Substitution reactions involve replacing one functional group in D-OximeRibose with another, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophilic reagents such as ammonia and amines are used in substitution reactions.
Major Products:
Oxidized Derivatives: Products of oxidation include various carboxylic acids and aldehydes.
Reduced Forms: Reduction yields alcohols and other reduced sugars.
Substituted Compounds: Substitution reactions produce a variety of functionalized sugars.
Scientific Research Applications
Chemistry:
Synthesis of Nucleotides: D-OximeRibose is a key intermediate in the synthesis of nucleotides, which are essential for DNA and RNA production.
Biology:
Metabolic Studies: It is used in metabolic studies to understand the pathways and mechanisms of sugar metabolism.
Medicine:
Drug Development: D-OximeRibose derivatives are explored for their potential in developing antiviral and anticancer drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between D-OximeRibose and analogous ribose derivatives:
Key Findings:
Structural and Conformational Effects :
- The 2'-OH group in unmodified ribose is pivotal for RNA’s A-form helix stabilization . Substitutions like oxime may disrupt or mimic this conformation, depending on steric and electronic properties. For example, 2'-O-methylation induces nuclease resistance by steric blocking , while acetyl groups alter electronic environments .
- Model studies suggest that ribose modifications (e.g., methylation, acetylation) significantly affect proton affinity (PA) and hydrogen-bonding capacity. The oxime group’s electron-withdrawing nature may lower the PA of adjacent hydroxyls, akin to acetylated derivatives .
Stability and Therapeutic Potential: 2'-modified ribose derivatives (e.g., 2'-O-methyl, 2'-F) are staples in siRNA design, improving serum stability and reducing off-target effects . D-OximeRibose’s hypothetical stability would depend on the oxime group’s resistance to enzymatic hydrolysis. Bulky ribose modifications, such as adenosine’s ribose group, can increase binding dissociation constants (e.g., 3-fold higher $ K_i $ for adenosine vs. adenine) by steric interference .
Metabolic and Energetic Roles :
- Unmodified D-ribose is critical in ATP regeneration, with supplementation shown to alleviate fatigue in fibromyalgia and improve exercise recovery . Modified derivatives like D-OximeRibose may interfere with or enhance these pathways, depending on their uptake and metabolic processing.
Notes on Evidence and Limitations
- Comparative data on oxime-containing sugars are sparse; further experimental validation is required to confirm its biochemical behavior.
- Key references for ribose modification mechanisms include studies on siRNA design , NMR analyses of acetylated derivatives , and conformational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
